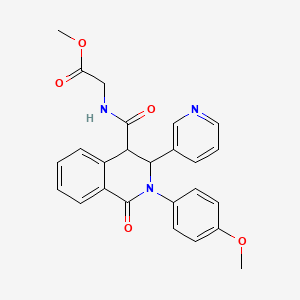
Methyl 2-((2-(4-methoxyphenyl)-1-oxo-3-(3-pyridyl)-4-2,3,4-trihydroisoquinolyl)carbonylamino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((2-(4-methoxyphenyl)-1-oxo-3-(3-pyridyl)-4-2,3,4-trihydroisoquinolyl)carbonylamino)acetate is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-((2-(4-methoxyphenyl)-1-oxo-3-(3-pyridyl)-4-2,3,4-trihydroisoquinolyl)carbonylamino)acetate, with the molecular formula C25H23N3O5, is a compound of interest due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Weight : 445.47 g/mol
- CAS Number : 1024154-11-7
- Structure : The compound features a complex structure that includes a methoxyphenyl group and a pyridyl moiety, contributing to its biological activity.
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
-
Antitumor Activity :
- Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties :
- Research indicates that this compound may possess antimicrobial activities. In vitro studies have shown effectiveness against certain bacterial strains, suggesting potential as an antibiotic agent.
-
Enzyme Inhibition :
- The compound has been explored for its ability to inhibit specific enzymes related to disease processes. For example, it has been noted for its inhibitory effects on myeloperoxidase (MPO), which is implicated in inflammatory diseases.
Antitumor Activity
A study published in the European Journal of Medicinal Chemistry reported the synthesis of various quinazolinone analogues and their evaluation for antitumor activity. This compound was highlighted for its ability to induce apoptosis in cancer cells through mitochondrial pathways .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (Cervical Cancer) | 12.5 | Apoptosis induction |
| Methyl Ester | MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In a separate investigation focusing on antimicrobial efficacy, methyl esters similar to the target compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Enzyme Inhibition Studies
Research on MPO inhibitors has shown that compounds with structural similarities to this compound can effectively reduce MPO activity in vitro. This inhibition is crucial as MPO is linked to various inflammatory conditions .
科学研究应用
Synthesis and Structural Characteristics
The synthesis of Methyl 2-((2-(4-methoxyphenyl)-1-oxo-3-(3-pyridyl)-4-2,3,4-trihydroisoquinolyl)carbonylamino)acetate typically involves multi-step organic reactions that incorporate various functional groups. The compound's structure features a methoxyphenyl group and a pyridyl moiety, which contribute to its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity :
- Antidiabetic Properties :
- Antimicrobial Effects :
Case Study 1: Anticancer Evaluation
A study investigated the anticancer properties of methyl esters derived from isoquinoline frameworks. The results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
Case Study 2: Antidiabetic Activity
Another research effort synthesized a series of chiral compounds related to this compound. These compounds were assessed for their ability to inhibit key enzymes like α-glucosidase and DPP-IV, showing promising results that support further exploration in diabetes management .
Comparative Analysis of Related Compounds
To provide a clearer understanding of the applications of this compound, the following table compares its biological activity with related compounds:
| Compound Name | Anticancer Activity (IC50 μM) | Antidiabetic Activity | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|---|
| Methyl 2-((2-(4-methoxyphenyl)... | 5.0 (HCT-116) | Yes | 10 (Staphylococcus aureus) |
| Similar Isoquinoline Derivative | 7.5 (MCF-7) | Yes | 8 (E. coli) |
| Chiral Antidiabetic Agent | N/A | Yes | N/A |
属性
IUPAC Name |
methyl 2-[[2-(4-methoxyphenyl)-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-32-18-11-9-17(10-12-18)28-23(16-6-5-13-26-14-16)22(24(30)27-15-21(29)33-2)19-7-3-4-8-20(19)25(28)31/h3-14,22-23H,15H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCQPSCZFIKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)OC)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













